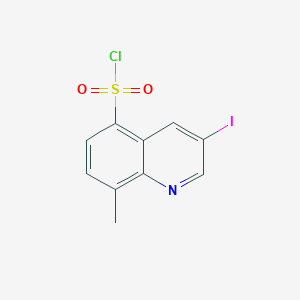
3-Iodo-8-methylquinoline-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-8-methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClINO2S and a molecular weight of 367.59 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
The preparation of 3-Iodo-8-methylquinoline-5-sulfonyl chloride typically involves a multi-step synthetic route. One common method starts with 2-aminobenzenesulfonic acid as the starting material. This compound undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid . The resulting product is then subjected to acyl chlorination using bis(trichloromethyl) carbonate as the chlorinating agent under the action of an organic base to yield this compound .
Analyse Chemischer Reaktionen
3-Iodo-8-methylquinoline-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
3-Iodo-8-methylquinoline-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to form complex structures.
Organic Synthesis: The compound is employed in the synthesis of heterocyclic compounds, which are important in the development of new materials and drugs.
Material Science: It is used in the preparation of advanced materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 3-Iodo-8-methylquinoline-5-sulfonyl chloride is primarily based on its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
3-Iodo-8-methylquinoline-5-sulfonyl chloride can be compared with other similar compounds such as:
3-Methylquinoline-8-sulfonyl chloride: This compound lacks the iodine substituent, which can affect its reactivity and applications.
5-Chloroquinoline-8-sulfonyl chloride: This compound has a chlorine substituent instead of iodine, which can lead to different chemical properties and reactivity.
The presence of the iodine atom in this compound makes it unique and can influence its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C10H7ClINO2S |
|---|---|
Molekulargewicht |
367.59 g/mol |
IUPAC-Name |
3-iodo-8-methylquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClINO2S/c1-6-2-3-9(16(11,14)15)8-4-7(12)5-13-10(6)8/h2-5H,1H3 |
InChI-Schlüssel |
YCFJFBUKLWNPAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)

![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
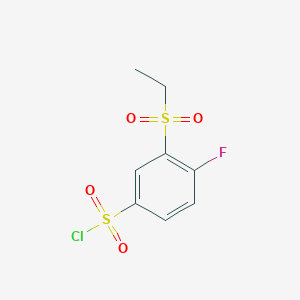
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)

![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
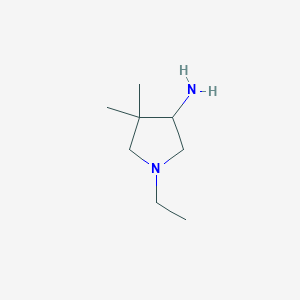
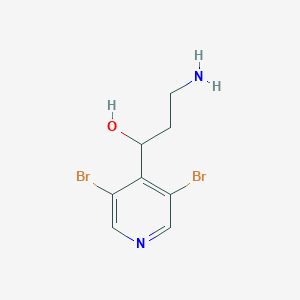
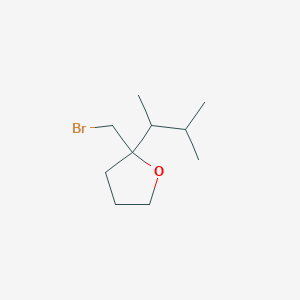
![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)

![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
